molecular formula C23H19N3O2S B4063807 N-(6-benzoyl-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)propanamide

N-(6-benzoyl-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)propanamide

Cat. No. B4063807
M. Wt: 401.5 g/mol
InChI Key: MHJLJPDYPRSYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-benzoyl-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)propanamide, also known as BMTP-11, is a novel anticancer agent that has shown promising results in preclinical studies. This compound belongs to the class of thieno[2,3-d]pyrimidine derivatives and exhibits potent anticancer activity against a wide range of cancer cell lines.

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine, such as classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, are potent inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, including the classical analogue 4 and its nonclassical analogues 5-13, have shown significant potency against these enzymes, which are crucial for DNA synthesis and repair in cancer cells. The potent inhibitory activity of these compounds against human TS and DHFR highlights their potential as dual-functioning antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antitumor Agents

Further research into thieno[2,3-d]pyrimidine derivatives has led to the synthesis of compounds designed as dual thymidylate synthase and dihydrofolate reductase inhibitors with antitumor properties. For example, compounds with a 6-ethyl substitution have demonstrated increased potency and spectrum of tumor inhibition in vitro compared to their 6-methyl analogues. These findings indicate the potential of these compounds as effective antitumor agents (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

Herbicidal Activity

Studies on pyrimidine derivatives have also explored their use in agriculture, specifically as herbicidal agents. For instance, the synthesis and herbicidal activity of certain propanamides containing pyrimidine and thiadiazole rings demonstrated moderate to good selective herbicidal activity against specific plant species. These findings suggest the utility of pyrimidine derivatives in the development of selective herbicides (Liu & Shi, 2014).

Apoptosis Inducers

Pyrimidine derivatives have been identified as potent apoptosis inducers. Compounds such as 4-anilino-N-methylthieno[3,2-d]pyrimidines have demonstrated significant activity in inducing apoptosis through the inhibition of tubulin polymerization, highlighting their potential in cancer therapy (Kemnitzer, Sirisoma, May, Tseng, Drewe, & Cai, 2009).

properties

IUPAC Name

N-(6-benzoyl-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-3-17(27)24-22-18-14(2)20(19(28)15-10-6-4-7-11-15)29-23(18)26-21(25-22)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3,(H,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJLJPDYPRSYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-benzoyl-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)propanamide
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N-(6-benzoyl-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)propanamide
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N-(6-benzoyl-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)propanamide
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N-(6-benzoyl-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)propanamide
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N-(6-benzoyl-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)propanamide

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